REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:10]([F:11])=[C:9]([F:12])[C:8]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:7]([F:19])[C:6]=1[F:20])=[O:4].[OH-].[Na+]>O1CCCC1>[F:12][C:9]1[C:10]([F:11])=[C:5]([C:3]([OH:4])=[O:2])[C:6]([F:20])=[C:7]([F:19])[C:8]=1[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|
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Name
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2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid methyl ester
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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COC(=O)C1=C(C(=C(C(=C1F)F)C1=CC=CC=C1)F)F
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Name
|
|
Quantity
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150 mL
|
Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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UNSPECIFIED
|
Setpoint
|
10 °C
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Type
|
CUSTOM
|
Details
|
with stirring for 4 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
The reaction mixture refluxed
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was then concentrated
|
Type
|
FILTRATION
|
Details
|
The formed precipitate was filtered
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Type
|
WASH
|
Details
|
washed thoroughly with water
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Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C(=C1F)C(=O)O)F)F)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 89.4% | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |